molecular formula C25H24N4O5S2 B11216623 N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B11216623
M. Wt: 524.6 g/mol
InChI Key: MVRZRIYOCOCMEV-UHFFFAOYSA-N
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Description

N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline core, along with various functional groups such as methoxybenzyl, tetrahydrofuran, and carboxamide. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

    Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Functional Group Introduction: The methoxybenzyl, tetrahydrofuran, and carboxamide groups are introduced through various substitution and coupling reactions, often using reagents such as alkyl halides, alcohols, and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, amines, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, which may have different functional groups and biological activities.

    Thiazole Derivatives: Compounds containing a thiazole ring, which may exhibit similar chemical reactivity but different biological properties.

    Carboxamide Derivatives: Compounds with carboxamide functional groups, which may have varying degrees of stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C25H24N4O5S2

Molecular Weight

524.6 g/mol

IUPAC Name

8-N-[(2-methoxyphenyl)methyl]-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

InChI

InChI=1S/C25H24N4O5S2/c1-33-19-7-3-2-5-15(19)12-26-22(30)14-8-9-17-18(11-14)29-21(28-23(17)31)20(36-25(29)35)24(32)27-13-16-6-4-10-34-16/h2-3,5,7-9,11,16H,4,6,10,12-13H2,1H3,(H,26,30)(H,27,32)(H,28,31)

InChI Key

MVRZRIYOCOCMEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NCC5CCCO5

Origin of Product

United States

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